

# Technical Support Center: Managing Adverse Events in AVB-114 Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on managing potential adverse events during clinical trials of AVB-114, an investigational implantable cell therapy for Crohn's disease perianal fistulas. The information is compiled from published clinical trial data and general best practices for adverse event management in clinical research.

## I. Overview of AVB-114 Safety Profile

AVB-114 has demonstrated a favorable safety and tolerability profile in clinical trials. Both the initial Phase I (STOMP-I) and the subsequent Phase II (STOMP-II) trials have reported no serious adverse events directly related to the investigational therapy.[1]

In the STOMP-II trial, AVB-114 showed a favorable safety profile with no serious treatmentemergent adverse events reported through a nine-month period.[2] Similarly, the STOMP-I trial found no serious adverse events related to the investigational therapy.[1]

While the therapy has been well-tolerated, it is crucial for clinical trial staff to be knowledgeable about general adverse event management to ensure patient safety and data integrity.

# II. Frequently Asked Questions (FAQs)

Q1: What is the overall safety profile of AVB-114?



A1: AVB-114 has a favorable safety profile. Clinical trials have not identified any serious adverse events directly caused by the treatment.[1][2] The STOMP-I trial reported some adverse events that were not considered to be related to the AVB-114 treatment.

Q2: What are the most common non-serious adverse events observed in AVB-114 trials?

A2: In the STOMP-I trial, minor, non-serious adverse events were reported in 12 participants. These included reactions such as redness, fever, or nausea.

Q3: Were any serious adverse events (SAEs) reported in the AVB-114 clinical trials?

A3: In the STOMP-I trial, four patients experienced seven serious adverse events; however, these were not considered to be related to the AVB-114 therapy. These included infections that required hospitalization or surgical draining of an abscess. The STOMP-II trial reported no serious treatment-emergent adverse events.

Q4: What is the mechanism of action of AVB-114 and how might it relate to potential adverse events?

A4: AVB-114 is a localized therapy consisting of living cells on a bioabsorbable plug designed to promote tissue healing and regeneration at the site of the fistula. This localized action is intended to minimize systemic side effects. Potential adverse events, though not frequently observed, could be related to the implantation procedure or local tissue reactions.

# III. Troubleshooting Guides for Potential Adverse Events

While AVB-114 has a strong safety record, it is essential to be prepared for potential adverse events, even if they are minor and unrelated to the therapy itself.

### **Guide 1: Management of Minor Local Reactions**



| Symptom                                      | Potential Cause                                                                    | Recommended Action                                                                                                                                                                                                                                                |
|----------------------------------------------|------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Redness or Swelling at the Implantation Site | Localized inflammation due to the procedure or reaction to the bioabsorbable plug. | 1. Document the size and characteristics of the affected area. 2. Apply a cold compress to the area. 3. Monitor for signs of infection (e.g., increased pain, warmth, purulent discharge). 4. If symptoms persist or worsen, consult the trial's medical monitor. |
| Localized Pain                               | Expected post-procedural discomfort.                                               | 1. Administer analgesics as per the clinical trial protocol. 2. Advise the patient on comfortable positioning. 3. If pain is severe or persistent, evaluate for potential complications such as abscess formation.                                                |

**Guide 2: Management of Systemic Reactions** 



| Symptom | Potential Cause                                                | Recommended Action                                                                                                                                                                                                                                                                                |
|---------|----------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Fever   | Post-procedural inflammatory response or underlying infection. | 1. Monitor vital signs, including temperature, regularly. 2. Perform a physical examination to identify any potential source of infection. 3. Consider blood cultures if the fever is high-grade or persistent. 4. Administer antipyretics as per the protocol. 5. Report to the medical monitor. |
| Nausea  | Reaction to anesthesia or other concomitant medications.       | 1. Offer clear fluids and a light diet. 2. Administer antiemetics as prescribed. 3. Review the patient's medication list for potential contributing factors.                                                                                                                                      |

# IV. Data on Adverse Events from Clinical Trials

The following tables summarize the adverse event data from the STOMP-I clinical trial.

Table 1: Overview of Adverse Events in the STOMP-I Trial

| Event Category                   | Number of Patients | Number of Events | Relationship to<br>Treatment |
|----------------------------------|--------------------|------------------|------------------------------|
| Serious Adverse<br>Events (SAEs) | 4                  | 7                | Unrelated                    |
| Non-Serious Adverse<br>Events    | 12                 | 22               | Unrelated                    |

Source: Pharmacy Times, 2025

Table 2: Examples of Observed Non-Serious Adverse Events (STOMP-I Trial)



| Adverse Event |  |
|---------------|--|
| Redness       |  |
| Fever         |  |
| Nausea        |  |

Source: Mayo Clinic, 2023

Table 3: Description of Serious Adverse Events (STOMP-I Trial)

| Adverse Event | Description                                                            |
|---------------|------------------------------------------------------------------------|
| Infections    | Required admission to the hospital or surgical draining of an abscess. |

Source: Mayo Clinic, 2023

## V. Experimental Protocols and Methodologies

The administration of AVB-114 involves a surgical procedure. While the full surgical protocol is specific to the clinical trial, the general steps are as follows:

- Patient Preparation: The patient is prepared for surgery, including the administration of anesthesia as per the trial protocol.
- Fistula Tract Preparation: The fistula tract is debrided and prepared for the implantation of the AVB-114 device.
- AVB-114 Implantation: The bioabsorbable plug containing the living cells is surgically implanted to close the fistula tract.
- Post-operative Care: The patient is monitored in a recovery setting. Post-operative care
  instructions are provided, including information on wound care and monitoring for signs of
  complications.



# VI. Diagrams and Workflows Signaling Pathway of AVB-114 Action



Click to download full resolution via product page

Caption: Mechanism of action for AVB-114 in promoting fistula healing.

### **Adverse Event Reporting Workflow**



Click to download full resolution via product page

Caption: Standard workflow for reporting adverse events in a clinical trial.

### **Decision Tree for Managing a Potential Adverse Event**





Click to download full resolution via product page

Caption: Decision-making process for managing a potential adverse event.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. [PDF] Expanded allogeneic adipose-derived mesenchymal stem cells (Cx601) for complex perianal fistulas in Crohn's disease: a phase 3 randomised, double-blind controlled trial | Semantic Scholar [semanticscholar.org]



- 2. Hope in stem cell therapy for perianal fistulas in patients with Crohn's disease [medicaldialogues.in]
- To cite this document: BenchChem. [Technical Support Center: Managing Adverse Events in AVB-114 Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2406284#managing-adverse-events-in-avb-114-clinical-trials]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com